molecular formula C21H23NO4 B613574 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 169566-81-8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Katalognummer: B613574
CAS-Nummer: 169566-81-8
Molekulargewicht: 353,41 g/mole
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This compound features a branched alkyl side chain (2,3-dimethylbutanoic acid backbone), which introduces steric hindrance and influences peptide conformation and stability . It is commercially available through suppliers like MedChemExpress and is utilized in drug development, particularly in synthesizing protease-resistant peptides and PROTACs (PROteolysis-TArgeting Chimeras) .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZXIRZNQCCNN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Alkylation of Chiral Glycine Equivalents

A common approach utilizes chiral auxiliaries to induce stereoselectivity. The Evans oxazolidinone method enables enantioselective alkylation of glycine enolates. For example, treatment of (R)-4-benzyl-2-oxazolidinone with methyl iodide in the presence of a bulky base (e.g., LDA) yields the α-methylated product. Subsequent hydrolysis with lithium hydroxide affords the free α-methylvaline precursor.

Reaction Conditions:

StepReagentsSolventTemperatureYield
AlkylationMethyl iodide, LDATHF−78°C85%
HydrolysisLiOH, H₂O₂THF/H₂O0°C to RT92%

Reductive Amination of α-Keto Acids

Reductive amination of 2,3-dimethyl-2-oxobutanoic acid with ammonium acetate and sodium cyanoborohydride provides racemic α-methylvaline. Asymmetric variants employ chiral catalysts such as Ru(BINAP) complexes to achieve enantiomeric excesses >90%.

Key Data:

  • Substrate: 2,3-dimethyl-2-oxobutanoic acid

  • Catalyst: Ru(S)-BINAP (1 mol%)

  • Reducing Agent: H₂ (50 psi)

  • Enantiomeric Excess: 94% (S)

Introduction of the fluorenylmethyloxycarbonyl (Fmoc) group is critical for peptide synthesis compatibility. Two primary methods are employed:

Fmoc Chloride (Fmoc-Cl) Acylation

The amino group reacts with Fmoc-Cl in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This method is scalable and avoids racemization.

Optimized Protocol:

  • Dissolve α-methyl-L-valine (1 eq) in DCM/H₂O (1:1).

  • Add NaHCO₃ (2.5 eq) and Fmoc-Cl (1.2 eq) at 0°C.

  • Stir for 4 h at room temperature.

  • Isolate via extraction (DCM) and purify by recrystallization (EtOAc/hexane).

Yield: 88%
Purity (HPLC): >99%

Mixed Anhydride Method

For acid-sensitive substrates, carbodiimide-mediated activation (e.g., DCC) forms a mixed anhydride intermediate with Fmoc-OH. This method minimizes epimerization.

Reaction Scheme:

α-methylvaline+Fmoc-OHDCC, DMAPFmoc-α-methylvaline+DCU\alpha\text{-methylvaline} + \text{Fmoc-OH} \xrightarrow{\text{DCC, DMAP}} \text{Fmoc-α-methylvaline} + \text{DCU}

Conditions:

  • Solvent: DMF

  • Temperature: 0°C to RT

  • Yield: 82%

Resolution of Racemic Mixtures

Enzymatic resolution using acylase I selectively hydrolyzes the (R)-enantiomer of N-acetyl-α-methylvaline, leaving the (S)-enantiomer intact.

Process Parameters:

ParameterValue
Enzyme Loading5 mg/g substrate
pH7.0
Temperature37°C
ee (S)>98%

Flow Chemistry Approaches

Recent advances employ continuous-flow reactors for safer diazomethane handling in homologation reactions. A pseudo-telescopic system integrates:

  • Diazomethane generation (Teflon AF-2400 tubing)

  • Diazoketone synthesis (α-methylvaline + ClCO₂Et)

  • Photochemical Wolff rearrangement (UV-LED, 365 nm)

Advantages:

  • 95% yield of β-methyl homologs (if applicable)

  • Residence time: <10 min

  • Scalable to >100 g/day

Purification and Characterization

Purification Methods:

  • Recrystallization: Ethyl acetate/hexane (1:3) achieves >99% purity.

  • Column Chromatography: Silica gel (hexane/EtOAc 4:1) for lab-scale isolation.

Characterization Data:

  • Melting Point: 142–144°C

  • [α]D²⁵: +15.6° (c = 1, DMF)

  • HRMS (ESI): m/z 354.1912 [M+H]⁺ (calc. 354.1915)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale
Fmoc-Cl AcylationHigh yield, low costpH sensitivityIndustrial
Mixed AnhydrideMild conditionsLower yieldsLab
Flow ChemistrySafety, scalabilitySpecialized equipmentPilot

Industrial Production Considerations

Large-scale synthesis (>100 kg) employs:

  • Automated pH control for Fmoc-Cl reactions

  • Continuous crystallization for purity control

  • Quality control via in-line PAT (Process Analytical Technology)

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Deprotected amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is in the field of peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids in solid-phase peptide synthesis (SPPS).

Case Study: SPPS Techniques

Research has demonstrated that using Fmoc-protected amino acids allows for the efficient assembly of peptides with high purity and yield. For instance, a study highlighted the successful synthesis of a peptide using Fmoc-α-methylvaline as a building block, showcasing its compatibility with various coupling reagents and conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features contribute to the development of novel drug candidates.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of compounds synthesized from Fmoc-protected amino acids, including this compound. The findings indicated that derivatives exhibited varying degrees of activity against Gram-positive bacteria, suggesting potential for developing new antimicrobial agents .

Bioconjugation

The compound's unique structure allows it to be utilized in bioconjugation processes. Bioconjugation involves attaching biomolecules to synthetic compounds to enhance their functionality.

Application Example : Drug Delivery Systems

Research has explored using Fmoc-protected amino acids in constructing drug delivery systems that can selectively target cancer cells. By conjugating these amino acids with therapeutic agents, researchers have demonstrated increased efficacy and reduced side effects compared to conventional treatments .

Structural Biology

In structural biology, this compound is utilized for studying protein structures and interactions.

Case Study: Protein Engineering

Studies have shown that incorporating Fmoc-protected amino acids into proteins can stabilize desired conformations and enhance binding affinities with target molecules. This application is crucial for designing proteins with specific functionalities in therapeutic contexts .

Wirkmechanismus

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the amino group is free to participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

  • Synthetic Yields : Derivatives with piperazinyl side chains (e.g., 2f in ) achieve yields up to 98%, outperforming bulkier analogues (e.g., 2g: 61%), highlighting the impact of side-chain complexity on synthesis efficiency.
  • Thermal Stability: The target compound decomposes at >200°C, comparable to other Fmoc-amino acids, but shows reduced hygroscopicity due to its hydrophobic side chain .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, commonly referred to as Fmoc-DMBA, is an amino acid derivative notable for its diverse biological activities. This compound, with the molecular formula C21_{21}H23_{23}NO4_4 and a molecular weight of 353.42 g/mol, is primarily utilized in peptide synthesis and exhibits significant pharmacological potential.

Structural Characteristics

The structural integrity of Fmoc-DMBA is crucial for its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group that enhances the compound's stability and solubility, facilitating its application in various biochemical contexts. The presence of the dimethylbutanoic acid moiety contributes to its interaction with biological targets.

Biological Activities

Research indicates that Fmoc-DMBA exhibits several key biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in combating infections.
  • Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, offering promise in the treatment of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
  • Enzyme Inhibition : Fmoc-DMBA has been implicated in studies involving enzyme inhibition, which could be relevant in drug development for various diseases.

The mechanism of action of Fmoc-DMBA is primarily related to its structural components. The fluorenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the dimethylbutanoic acid moiety can interact with active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Fmoc-DMBA and its analogs:

  • Antiproliferative Activity : A study on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated that modifications in side chains significantly enhanced antiproliferative activity against cancer cell lines, indicating that Fmoc-DMBA could serve as a lead compound for further development .
  • Inhibition of Mycobacterium tuberculosis : Research on fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis strains, suggesting that Fmoc-DMBA could be effective in treating tuberculosis .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential treatment for neurodegenerative diseases
Anti-inflammatoryModulation of cytokine production
Enzyme InhibitionInteraction with specific enzymes
AntiproliferativeEnhanced activity against cancer cell lines
AntitubercularEfficacy against Mycobacterium tuberculosis

Q & A

Q. What are the standard synthetic routes for this Fmoc-protected amino acid?

The compound is typically synthesized via carbodiimide-mediated coupling or active ester methods . A common protocol involves:

Activation : React the unprotected amino acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) .

Fmoc Protection : Introduce the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine).

Purification : Isolate the product via column chromatography or recrystallization.
Critical Note : Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via HPLC or NMR .

Q. How is this compound characterized in academic research?

Key characterization methods include:

  • NMR Spectroscopy : Confirm stereochemistry (e.g., S-configuration) and purity via 1^1H and 13^{13}C NMR. Peaks for the Fmoc group (δ ~7.3–7.8 ppm, aromatic protons) and methyl groups (δ ~1.0–1.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : Verify molecular weight using ESI-MS or MALDI-TOF.
  • Melting Point : Compare observed values with literature data to assess crystallinity .

Q. What storage conditions ensure stability?

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .
  • Light Sensitivity : Protect from light (amber glass vials) due to Fmoc group photolability .
  • Moisture Control : Use airtight containers with desiccant packs to avoid degradation .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Strategies :

  • Solvent Selection : Use DMF or DCM for improved solubility and reduced steric hindrance .
  • Activation Additives : Include HOBt or Oxyma Pure to suppress racemization and enhance coupling rates .
  • Reaction Monitoring : Employ Kaiser or chloranil tests to detect free amines and adjust coupling cycles .
Coupling Additive Racemization Risk Typical Yield
HOBtModerate85–90%
Oxyma PureLow90–95%
No additiveHigh<70%

Q. How to resolve contradictory spectral data during characterization?

Approaches :

  • Solvent Variation : Record NMR in DMSO-d6 and CDCl3 to identify solvent-dependent shifts .
  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • Cross-Validation : Compare with structurally analogous compounds (Table 1) .

Q. Table 1: Spectral Comparison with Analogous Fmoc-Protected Compounds

CompoundKey 1^1H NMR Peaks (δ)Reference
Fmoc-(S)-phenylglycine7.75 (d, Fmoc), 5.1 (m, CH)
Fmoc-3-(3,5-difluorophenyl)butanoic acid7.3–7.8 (Fmoc), 2.8 (m, CH2)

Q. What is the impact of stereochemistry on peptide bond formation?

The S-configuration at C2 ensures correct spatial alignment during peptide elongation. Deviations (e.g., R-isomers) can lead to:

  • Steric Clashes : Reduced coupling efficiency in SPPS .
  • Aggregation : Altered solubility and secondary structure formation .
    Experimental Validation :
  • HPLC Chiral Columns : Use Chiralpak IG-3 to confirm enantiomeric purity .
  • Circular Dichroism (CD) : Monitor α-helix/β-sheet propensity in model peptides .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields?

Root Causes :

  • Impurity in Starting Material : Validate amino acid purity via elemental analysis .
  • Side Reactions : Monitor for N-terminal deprotection or Fmoc cleavage using LC-MS .
    Mitigation :
  • Temperature Control : Maintain ≤20°C during activation to suppress side reactions .
  • Stoichiometry Adjustment : Optimize Fmoc-Cl:amino acid ratio (1.2:1 recommended) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.